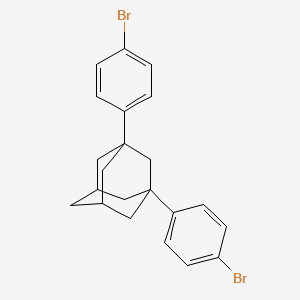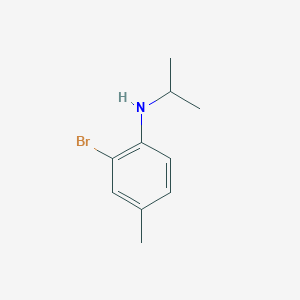
2-bromo-4-methyl-N-(propan-2-yl)aniline
Übersicht
Beschreibung
2-bromo-4-methyl-N-(propan-2-yl)aniline is a chemical compound with the molecular formula C10H14BrN . It is used in various chemical reactions and has a molecular weight of 228.13 .
Synthesis Analysis
This compound can be synthesized through various chemical reactions. For instance, it participates in palladium-catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino)quinoline . It also reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of Me3Al to form amide .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14BrN/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7,12H,1-3H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
As mentioned earlier, this compound participates in palladium-catalyzed selective amination of 3-bromoquinoline . It also reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates to form amide .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 228.13 . More detailed physical and chemical properties may be available from specialized chemical databases or resources.Wissenschaftliche Forschungsanwendungen
2-bromo-4-methyl-N-(propan-2-yl)aniline has been extensively studied for its potential applications in the synthesis of various organic compounds. This compound has been used in the synthesis of pharmaceuticals such as antihistamines, antipsychotics, and anti-inflammatory agents. It has also been used in the synthesis of agrochemicals such as herbicides and insecticides.
Wirkmechanismus
Target of Action
It’s known that this compound is used as a building block in organic synthesis and medicinal chemistry , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
It’s known that this compound can participate in suzuki–miyaura cross-coupling reactions , a type of reaction that involves the formation of a carbon-carbon bond between two different organic groups . This suggests that the compound may interact with its targets by forming covalent bonds, leading to changes in the targets’ structure and function.
Biochemical Pathways
Given its role in suzuki–miyaura cross-coupling reactions , it’s likely that this compound affects pathways involving the formation and breakdown of carbon-carbon bonds.
Result of Action
Given its role in suzuki–miyaura cross-coupling reactions , it’s likely that this compound leads to the formation of new carbon-carbon bonds, which could result in the synthesis of new organic compounds.
Action Environment
It’s known that the compound should be stored at 4°c and protected from light , suggesting that temperature and light exposure could affect its stability
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-bromo-4-methyl-N-(propan-2-yl)aniline in lab experiments include its high purity, low toxicity, and ease of synthesis. However, the limitations include its limited solubility in certain solvents and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for research on 2-bromo-4-methyl-N-(propan-2-yl)aniline. One potential direction is the synthesis of new pharmaceuticals and agrochemicals using this compound as a starting material. Another direction is the study of the mechanism of action of this compound and its potential applications in other fields such as materials science and catalysis. Additionally, the development of new synthesis methods for this compound could also be an area of future research.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new pharmaceuticals, agrochemicals, and other organic compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-4-methyl-N-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITHSTPMDKNNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




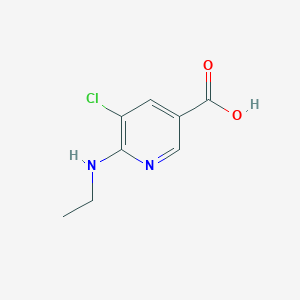
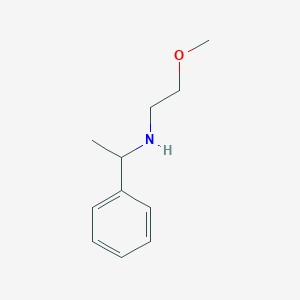
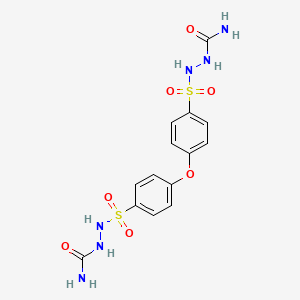

![N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide](/img/structure/B3201580.png)

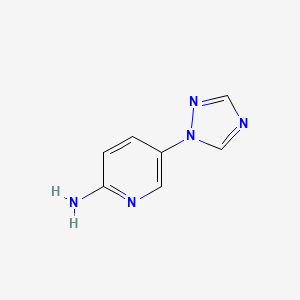
amine](/img/structure/B3201598.png)

![(Cyclopropylmethyl)[(furan-2-yl)methyl]amine](/img/structure/B3201609.png)
![Butyl[(2,4-difluorophenyl)methyl]amine](/img/structure/B3201613.png)

